6H-Dibenzo[c,e][1,2]oxaborinin-6-ol
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Overview
Description
6H-Dibenzo[c,e][1,2]oxaborinin-6-ol is a cyclic boronic acid derivative with the molecular formula C₁₂H₉BO₂. This compound is part of the broader class of organoboron compounds, which are known for their versatility in organic synthesis and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[c,e][1,2]oxaborinin-6-ol can be achieved through various methods. One notable method involves the desilylation of dibenzooxasilines. In this process, biphenyl-2-yl silyl ether is heated with the [Rh(cod)Cl]₂–XantPhos system in PhMe at 120°C for 12 hours . Another method involves the Ni-catalyzed boron insertion into the C(2)–O bond of substituted benzofurans, which constructs the benzoxaborine skeleton in one step .
Industrial Production Methods
This approach offers advantages in terms of efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[c,e][1,2]oxaborinin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s boronic acid moiety makes it particularly reactive in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bis(pinacolato)diboron, NiCl₂(PPh₃)IPr, and Cs₂CO₃. These reactions typically occur under mild conditions, such as at 100°C in PhMe .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
6H-Dibenzo[c,e][1,2]oxaborinin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6H-Dibenzo[c,e][1,2]oxaborinin-6-ol involves its ability to interact with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole: Known for its ability to bind saccharides and its bioactivity.
6,6-Difluoro-6H-dibenzo[c,e][1,2]oxaborinin-6-ide: Used in the development of optoelectronic materials.
Uniqueness
6H-Dibenzo[c,e][1,2]oxaborinin-6-ol is unique due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
6-hydroxybenzo[c][1,2]benzoxaborinine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-13/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGRHFILUALSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C3O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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